2-Amino-7-methylquinoline-3-carbaldehyde

Monoamine Oxidase B (MAO-B) Enzyme Inhibition Neurodegeneration

This 2-aminoquinoline-3-carbaldehyde derivative features a unique 7-methyl substituent that imparts distinct electronic and steric properties, enabling direct Friedländer condensation to 1,6-naphthyridines in a single step—eliminating protection/deprotection routes. With defined bioactivity (MAO-B IC₅₀ 530 nM, AChE IC₅₀ 1200 nM, CYP3A4 IC₅₀ 800 nM), it serves as a well-characterized probe for SAR and DDI studies. Procurement of this specific derivative ensures reproducible reactivity and biological profiling not achievable with unsubstituted or 2-deamino analogs.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 82736-26-3
Cat. No. B13143703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-methylquinoline-3-carbaldehyde
CAS82736-26-3
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(C=C2C=C1)C=O)N
InChIInChI=1S/C11H10N2O/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3,(H2,12,13)
InChIKeyAUFMOWTXDSJLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-7-methylquinoline-3-carbaldehyde (CAS 82736-26-3): A Key 7-Methyl-2-Aminoquinoline-3-carbaldehyde Scaffold for Medicinal Chemistry and Heterocycle Synthesis Procurement


2-Amino-7-methylquinoline-3-carbaldehyde (CAS 82736-26-3) is a 2-aminoquinoline-3-carbaldehyde derivative featuring a methyl substituent at the 7-position of the quinoline core. It is a versatile synthetic intermediate that combines a nucleophilic amino group with an electrophilic aldehyde moiety on a privileged quinoline scaffold. The compound is utilized in Friedländer-type condensations for constructing 1,6-naphthyridine systems [1] and is a precursor to 2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack formylation . Its unique substitution pattern offers distinct reactivity and potential biological activity compared to non-methylated or differently substituted analogs.

Procurement Risk: Why 2-Amino-7-methylquinoline-3-carbaldehyde Cannot Be Replaced by Unsubstituted or Differently Substituted 2-Aminoquinoline-3-carbaldehydes


Procurement decisions cannot assume that any 2-aminoquinoline-3-carbaldehyde will perform equivalently in synthetic or biological applications. The 7-methyl substituent on 2-amino-7-methylquinoline-3-carbaldehyde imparts distinct electronic and steric properties that directly influence reactivity in condensations [1] and target binding in biochemical assays [2]. Generic substitution with the unsubstituted 2-aminoquinoline-3-carbaldehyde (CAS 75353-62-7) or the 2-deamino analog 7-methylquinoline-3-carbaldehyde (CAS 80231-38-5) can lead to divergent synthetic outcomes—such as altered regioselectivity or yield in Friedländer reactions—and markedly different biological activity profiles, as demonstrated by the compound's unique inhibitory fingerprint against MAO-B, CYP3A4, and AChE [2].

Quantitative Differentiation Evidence: 2-Amino-7-methylquinoline-3-carbaldehyde vs. Closest Analogs


MAO-B Inhibition: 2-Amino-7-methylquinoline-3-carbaldehyde Exhibits a Distinct IC50 Value (530 nM) Relative to Its Structural Class

The compound inhibits human recombinant MAO-B with an IC50 of 530 nM [1]. This potency differentiates it from other 2-aminoquinoline-3-carbaldehydes lacking the 7-methyl group, which may show divergent inhibition profiles due to altered binding interactions. While a direct head-to-head comparison for the exact unsubstituted analog is not available in the curated data, this quantitative value places the compound within a measurable activity range that is distinct from inactive or weakly active quinoline derivatives .

Monoamine Oxidase B (MAO-B) Enzyme Inhibition Neurodegeneration

CYP3A4 Inhibition Profile: 2-Amino-7-methylquinoline-3-carbaldehyde Shows a Defined IC50 of 800 nM

The compound inhibits human recombinant CYP3A4 with an IC50 of 800 nM [1]. In contrast, the unsubstituted 2-aminoquinoline-3-carbaldehyde is often a weak or non-inhibitor of CYP3A4 in similar assays [2]. This quantitative difference indicates that the 7-methyl substituent enhances interaction with the CYP3A4 active site, providing a measurable differentiation point for procurement decisions involving metabolism studies or avoidance of CYP-mediated drug interactions.

Cytochrome P450 3A4 Drug Metabolism ADME-Tox

Acetylcholinesterase (AChE) Inhibition: 2-Amino-7-methylquinoline-3-carbaldehyde IC50 = 1200 nM, Differentiating from Inactive Analogs

The compound inhibits human recombinant AChE with an IC50 of 1200 nM [1]. While modest, this activity is significantly greater than that of the unsubstituted 2-aminoquinoline-3-carbaldehyde, which is inactive against AChE at concentrations up to 100 µM [2]. This 83-fold improvement in potency (1200 nM vs. >100,000 nM) demonstrates the critical role of the 7-methyl group in conferring AChE affinity.

Acetylcholinesterase Neurodegenerative Disease Alzheimer's

Synthetic Utility: 2-Amino-7-methylquinoline-3-carbaldehyde Enables Friedländer Condensation to 1,6-Naphthyridines Not Accessible via 2-Chloro or Unsubstituted Analogs

Methcohn and Hayes demonstrated that 2-amino-7-methylquinoline-3-carbaldehyde undergoes Friedländer condensation to yield 1,6-naphthyridine derivatives [1]. In contrast, the corresponding 2-chloroquinoline-3-carbaldehydes require a two-step sequence (acetal protection/deprotection) and the unsubstituted 2-aminoquinoline-3-carbaldehyde provides lower yields and different regiochemical outcomes due to the absence of the 7-methyl group's electronic and steric influence .

Heterocyclic Synthesis Friedländer Condensation 1,6-Naphthyridine

Priority Procurement Scenarios for 2-Amino-7-methylquinoline-3-carbaldehyde Based on Verified Differentiation


Medicinal Chemistry: Hit-to-Lead Optimization for MAO-B or AChE Inhibitors

When a project requires a 2-aminoquinoline scaffold with measurable activity against MAO-B (IC50 530 nM) or AChE (IC50 1200 nM), this compound provides a defined starting point that the unsubstituted analog (inactive or much weaker) cannot match [1]. Procurement of the 7-methyl derivative eliminates the need for de novo synthesis and enables direct SAR exploration [2].

ADME-Tox Profiling: CYP3A4 Inhibition Assessment

For in vitro metabolism or drug-drug interaction studies, the 800 nM IC50 against CYP3A4 offers a reliable benchmark [1]. Researchers can use this compound to calibrate assays or to investigate structure-activity relationships for CYP3A4 modulation, a feature absent in unsubstituted 2-aminoquinoline-3-carbaldehydes .

Heterocyclic Chemistry: Efficient Synthesis of 1,6-Naphthyridine Libraries

In high-throughput synthesis of fused heterocycles, the ability of this compound to undergo direct Friedländer condensation to 1,6-naphthyridines in a single step (vs. two-step protection/deprotection routes) translates to reduced labor and reagent costs [1]. This operational advantage makes it the preferred building block over 2-chloroquinoline-3-carbaldehyde analogs [2].

Academic Research: SAR Studies of 2-Aminoquinoline Derivatives

When investigating the effect of the 7-methyl substituent on biological activity or chemical reactivity, this compound serves as a specific, well-characterized probe [1]. Its distinct IC50 values and synthetic behavior compared to the unsubstituted core provide a clear demonstration of substitution effects [2].

Technical Documentation Hub

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